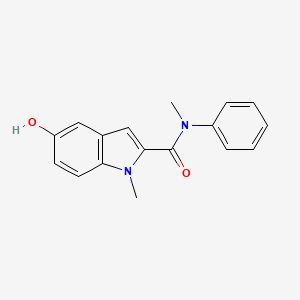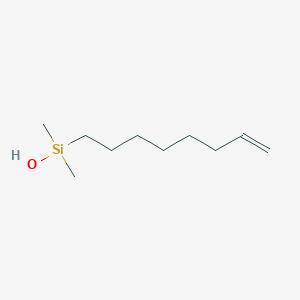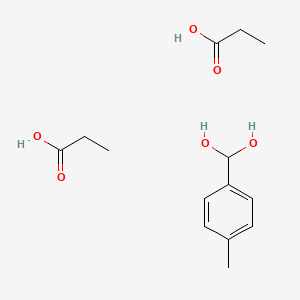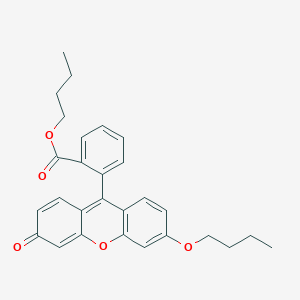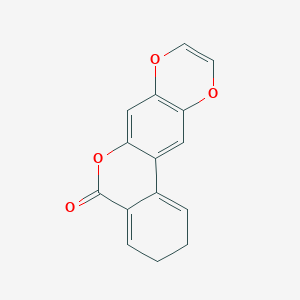![molecular formula C23H28O5 B14271273 4-[(3-Methylbutoxy)carbonyl]phenyl 4-butoxybenzoate CAS No. 139056-14-7](/img/structure/B14271273.png)
4-[(3-Methylbutoxy)carbonyl]phenyl 4-butoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3-Methylbutoxy)carbonyl]phenyl 4-butoxybenzoate is an organic compound characterized by its ester functional groups and aromatic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Methylbutoxy)carbonyl]phenyl 4-butoxybenzoate typically involves esterification reactions. One common method is the reaction between 4-hydroxybenzoic acid and 4-[(3-methylbutoxy)carbonyl]phenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The aromatic rings in 4-[(3-Methylbutoxy)carbonyl]phenyl 4-butoxybenzoate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products
Oxidation: Carboxylic acids or quinones.
Reduction: Corresponding alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-[(3-Methylbutoxy)carbonyl]phenyl 4-butoxybenzoate is used as a building block for synthesizing more complex molecules. Its ester groups make it a versatile intermediate in organic synthesis.
Biology
The compound can be used in the development of bioactive molecules. Its structural features allow for modifications that can lead to potential pharmaceutical agents.
Medicine
Research into this compound includes its potential use in drug delivery systems. The ester linkages can be hydrolyzed under physiological conditions, releasing active pharmaceutical ingredients in a controlled manner.
Industry
In the industrial sector, this compound is explored for its use in the production of polymers and resins. Its aromatic structure contributes to the thermal stability and mechanical properties of the resulting materials.
Mecanismo De Acción
The mechanism by which 4-[(3-Methylbutoxy)carbonyl]phenyl 4-butoxybenzoate exerts its effects depends on its application. In drug delivery, the ester bonds are hydrolyzed by esterases, releasing the active drug. The aromatic rings can interact with biological targets through π-π stacking or hydrophobic interactions, influencing the compound’s bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
4-Butoxybenzoic acid: Similar in structure but lacks the ester linkage to the 3-methylbutoxy group.
4-Hydroxybenzoic acid: Precursor in the synthesis of the target compound.
4-[(3-Methylbutoxy)carbonyl]phenol: Intermediate in the synthesis process.
Uniqueness
4-[(3-Methylbutoxy)carbonyl]phenyl 4-butoxybenzoate is unique due to its dual ester linkages and the presence of both butoxy and 3-methylbutoxy groups
This compound’s versatility and unique structural features make it a valuable subject of study in both academic and industrial research.
Propiedades
Número CAS |
139056-14-7 |
|---|---|
Fórmula molecular |
C23H28O5 |
Peso molecular |
384.5 g/mol |
Nombre IUPAC |
[4-(3-methylbutoxycarbonyl)phenyl] 4-butoxybenzoate |
InChI |
InChI=1S/C23H28O5/c1-4-5-15-26-20-10-6-19(7-11-20)23(25)28-21-12-8-18(9-13-21)22(24)27-16-14-17(2)3/h6-13,17H,4-5,14-16H2,1-3H3 |
Clave InChI |
FUWLXCGWKSRFMD-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-{[3-(Hydroxymethyl)-1,2-phenylene]bis(methylene)}di(naphthalene-1,6-diol)](/img/structure/B14271191.png)
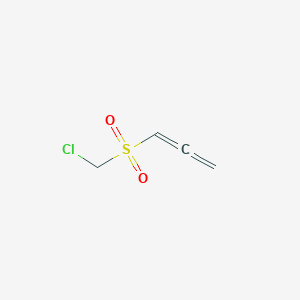
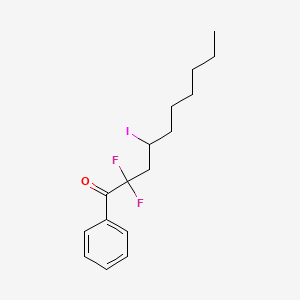
![2-{[(1H-Pyrazol-5-yl)methyl]sulfanyl}-1H-benzimidazole](/img/structure/B14271209.png)
![[3-({6-[(2-Methylacryloyl)oxy]hexyl}oxy)-3-oxopropyl]phosphonic acid](/img/structure/B14271230.png)

![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(12-methylbenzo[a]anthracen-7-yl)methylamino]-1H-purin-6-one](/img/structure/B14271232.png)

